molecular formula C16H24N2O2 B5134602 4-(diethylamino)-N-(oxolan-2-ylmethyl)benzamide

4-(diethylamino)-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B5134602
M. Wt: 276.37 g/mol
InChI Key: ZMYKEDVROSRSDR-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-(oxolan-2-ylmethyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a diethylamino group and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(oxolan-2-ylmethyl)benzamide typically involves the reaction of 4-(diethylamino)benzoic acid with oxolan-2-ylmethanamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the oxolan-2-ylmethyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

4-(diethylamino)-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to interact with biological membranes, while the oxolan-2-ylmethyl group may contribute to its overall stability and bioavailability. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests potential interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide: Similar structure but with dimethylamino instead of diethylamino group.

    4-(diethylamino)-N-(tetrahydrofuran-2-ylmethyl)benzamide: Similar structure but with tetrahydrofuran-2-ylmethyl instead of oxolan-2-ylmethyl group.

Uniqueness

4-(diethylamino)-N-(oxolan-2-ylmethyl)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both the diethylamino and oxolan-2-ylmethyl groups allows for unique interactions and reactivity patterns that are not observed in similar compounds.

Properties

IUPAC Name

4-(diethylamino)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-18(4-2)14-9-7-13(8-10-14)16(19)17-12-15-6-5-11-20-15/h7-10,15H,3-6,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYKEDVROSRSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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